9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
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Overview
Description
The compound “9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” is a complex organic molecule characterized by its unique tetracyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 2-chlorophenyl and 2-phenylpropyl groups via nucleophilic or electrophilic substitution reactions.
Thiation Reactions: Incorporation of the thia group through thiation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Oxidation of the thia group to form sulfoxides or sulfones.
Reduction: Reduction of the carbothioamide group to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to its structural features.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure may interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: Similar in structure but with different substituents.
9-(2-bromophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: Similar but with a bromine substituent instead of chlorine.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
132418-49-6 |
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Molecular Formula |
C28H27ClN6S2 |
Molecular Weight |
547.1 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C28H27ClN6S2/c1-17(19-8-4-3-5-9-19)14-31-28(36)34-13-12-21-23(16-34)37-27-25(21)26(20-10-6-7-11-22(20)29)30-15-24-33-32-18(2)35(24)27/h3-11,17H,12-16H2,1-2H3,(H,31,36) |
InChI Key |
GBKCTOHXZYJZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NCC(C)C5=CC=CC=C5)C(=NC2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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